2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC0825387
InChI: InChI=1S/C18H15F3N2O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-23-22-16(27-17)10-4-6-12(7-5-10)18(19,20)21/h4-9H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H15F3N2O4
Molecular Weight: 380.3 g/mol

2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC0825387

Molecular Formula: C18H15F3N2O4

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C18H15F3N2O4
Molecular Weight 380.3 g/mol
IUPAC Name 2-[4-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C18H15F3N2O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-23-22-16(27-17)10-4-6-12(7-5-10)18(19,20)21/h4-9H,1-3H3
Standard InChI Key ISYWXYMRLZSIID-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator